Aripiprazole Lauroxil
Description
Structure
2D Structure
Properties
IUPAC Name |
[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINXHAORAAYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154997 | |
| Record name | Aripiprazole lauroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.01 mg/mL | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1259305-29-7 | |
| Record name | Aripiprazole lauroxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259305-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aripiprazole lauroxil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259305297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aripiprazole lauroxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[4-[4-(2,3-dichorophenyl)piperazin-1-yl] butoxy]-2-oxo-3,4-dihydro-2H-quinolin-1-yl methyl dodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIPIPRAZOLE LAUROXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B786J7A343 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
81-83 | |
| Record name | Aripiprazole lauroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacodynamics and Receptor Occupancy of Aripiprazole, the Active Moiety
Dopaminergic System Modulation by Aripiprazole (B633)
Aripiprazole's primary mechanism involves the modulation of the dopaminergic system, which is crucial in the pathophysiology of schizophrenia. psychopharmacologyinstitute.com
Aripiprazole is a partial agonist at dopamine (B1211576) D2 receptors. pharmgkb.orgnih.gov This means it binds to the D2 receptor with high affinity but elicits a response that is lower than the endogenous neurotransmitter, dopamine. psychscenehub.compsychopharmacologyinstitute.com This partial agonism allows aripiprazole to act as a functional antagonist in environments with excessive dopamine and as a functional agonist where dopamine levels are low. psychscenehub.comnih.govtokushima-u.ac.jp
In the mesolimbic pathway, where dopamine hyperactivity is linked to the positive symptoms of schizophrenia, aripiprazole acts as a functional antagonist. drugbank.comnih.govpsychopharmacologyinstitute.com By binding to D2 receptors, it reduces the excessive dopaminergic neurotransmission to a more normal level, corresponding to its intrinsic activity. drugbank.compsychscenehub.com This action is believed to alleviate symptoms such as hallucinations and delusions. psychscenehub.compsychopharmacologyinstitute.com Studies have indicated that aripiprazole has selective effects on the mesolimbic dopaminergic pathway. oup.com
Conversely, in the mesocortical pathway, which is associated with the negative and cognitive symptoms of schizophrenia due to reduced dopamine activity, aripiprazole exhibits functional agonism. drugbank.comnih.govpsychopharmacologyinstitute.com In this low-dopamine environment, aripiprazole's partial agonist activity increases dopaminergic neurotransmission, potentially improving these symptoms. psychscenehub.compsychopharmacologyinstitute.com
Aripiprazole's partial D2 agonism also influences the nigrostriatal pathway, which is involved in motor control. Unlike traditional antipsychotics that are full D2 antagonists and can cause significant extrapyramidal side effects (EPS) by blocking dopamine in this pathway, aripiprazole's modulatory effect is thought to contribute to a lower risk of such side effects. psychopharmacologyinstitute.comtokushima-u.ac.jp While it can act as an antagonist at postsynaptic D2 receptors, it does not completely inhibit neurotransmission in the substantia nigra. tokushima-u.ac.jp Research has shown that aripiprazole has selective effects on the mesolimbic pathway compared to the nigrostriatal pathway. oup.comnih.gov One study noted that aripiprazole did not cause contraversive rotation in rats with unilateral lesions of the nigrostriatal pathway, an effect typically seen with D2 receptor agonists. nih.gov
Aripiprazole has a moderate affinity for dopamine D4 receptors, where it also functions as a partial agonist. psychscenehub.comcambridge.orgnih.gov The reported Ki values for D4 receptors range from 44 to 514 nM. cambridge.org
Receptor Affinity of Aripiprazole
The following table summarizes the binding affinities of aripiprazole for various dopamine receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) | Action |
| Dopamine D2 | 0.34 psychscenehub.comdrugbank.com | Partial Agonist pharmgkb.orgcambridge.org |
| Dopamine D3 | 0.8 - 9.7 psychscenehub.comcambridge.org | Partial Agonist tokushima-u.ac.jpcambridge.org |
| Dopamine D4 | 44 - 514 cambridge.org | Partial Agonist cambridge.orgnih.gov |
Differential Effects on Mesocortical Dopaminergic Pathway (Functional Agonism)
Absence of Hyperprolactinemia
Unlike many other antipsychotic medications that can lead to elevated prolactin levels (hyperprolactinemia) by blocking dopamine D2 receptors, aripiprazole is not typically associated with this side effect. psychscenehub.comdroracle.aidroracle.ai In fact, it has been observed to reduce prolactin levels. droracle.ainih.govresearchgate.net This is attributed to its partial agonist activity at dopamine D2 receptors. droracle.ainih.govpsychiatrist.com Dopamine naturally inhibits the release of prolactin; by maintaining some level of dopaminergic activity, aripiprazole helps to preserve this inhibitory function. droracle.aidroracle.ai This makes aripiprazole a preferable option for individuals at risk of hyperprolactinemia. droracle.ai
Serotonergic System Modulation by Aripiprazole
Aripiprazole's interaction with the serotonergic system is a key component of its mechanism of action, contributing to its therapeutic effects. nih.govdovepress.com It interacts with several serotonin (B10506) receptor subtypes, exhibiting a range of activities from partial agonism to antagonism. nih.govdovepress.com
Partial Agonism at Serotonin 5-HT1A Receptors
Aripiprazole demonstrates high affinity for and functions as a partial agonist at serotonin 5-HT1A receptors. nih.govdrugbank.compsychiatryonline.orgpsychiatryonline.orgtokushima-u.ac.jpfda.gov This partial agonism is thought to contribute to its therapeutic effects, potentially alleviating symptoms of depression, anxiety, and the negative symptoms of schizophrenia. psychiatryonline.orgbenthamopenarchives.com Studies have shown that aripiprazole's potency at the 5-HT1A receptor is comparable to that of other medications like ziprasidone (B1663615) and greater than buspirone. drugbank.com This activity at 5-HT1A receptors is also believed to play a role in the low incidence of extrapyramidal side effects associated with aripiprazole. psychiatryonline.org
Antagonism at Serotonin 5-HT2A Receptors
Aripiprazole acts as an antagonist at serotonin 5-HT2A receptors. drugbank.comnih.govpsychscenehub.comdrugbank.compsychiatryonline.orgtokushima-u.ac.jpfda.gov This action is a common feature among atypical antipsychotics and is believed to contribute to the improvement of negative and cognitive symptoms in schizophrenia. drugbank.com By blocking 5-HT2A receptors, aripiprazole can modulate the release of dopamine in certain brain regions, which may help to counteract the effects of D2 receptor blockade. drugbank.comdovepress.com While aripiprazole binds to 5-HT2A receptors, it shows a higher occupancy at D2 receptors in vivo. psychiatryonline.org
Moderate-to-Weak Affinity for Serotonin 5-HT2C Receptors
Aripiprazole has a moderate-to-weak affinity for serotonin 5-HT2C receptors. nih.govdrugbank.comdrugbank.comresearchgate.netrxlist.compsychiatryonline.org It is considered a weak partial agonist at this receptor. psychiatryonline.org The nature of its activity—whether it acts as an agonist or an antagonist—may depend on the surrounding serotonergic environment. psychiatrist.com For instance, in the presence of high serotonin levels, aripiprazole might act as an antagonist, while in a low serotonin environment, it could function as an agonist. psychiatrist.com This has been suggested as a possible explanation for its varying effects on weight gain. psychiatrist.com
Other Neurotransmitter Receptor Interactions
Beyond its primary targets, aripiprazole interacts with a variety of other neurotransmitter receptors, which may account for some of its other clinical effects. drugbank.comresearchgate.net It has a moderate affinity for alpha-1 adrenergic receptors, and its antagonist activity at these receptors may explain the occurrence of orthostatic hypotension. drugbank.comfda.gov Aripiprazole also shows moderate affinity for histamine (B1213489) H1 receptors. nih.govdrugbank.comresearchgate.netrxlist.compsychiatryonline.org It has no significant affinity for cholinergic muscarinic receptors. dovepress.comdrugbank.comfda.govresearchgate.net
Aripiprazole Receptor Binding Affinities (Ki, nM)
| Receptor | Affinity (Ki, nM) |
|---|---|
| Dopamine D2 | 0.34 drugbank.comfda.gov |
| Dopamine D3 | 0.8 drugbank.comfda.gov |
| Serotonin 5-HT1A | 1.7 drugbank.comfda.gov |
| Serotonin 5-HT2A | 3.4 drugbank.comfda.gov |
| Dopamine D4 | 44 drugbank.comfda.gov |
| Serotonin 5-HT2C | 15 drugbank.comfda.govdrugbank.comrxlist.com |
| Serotonin 5-HT7 | 39 drugbank.comfda.govdrugbank.comrxlist.com |
| Alpha-1 Adrenergic | 57 drugbank.comfda.govrxlist.com |
| Histamine H1 | 61 drugbank.comfda.govrxlist.com |
Antagonism at Alpha-1 Adrenergic Receptors
Aripiprazole exhibits moderate affinity for alpha-1 adrenergic receptors, where it acts as an antagonist. fda.govdrugbank.compharmgkb.org This antagonism is a noteworthy aspect of its pharmacodynamic profile. The binding affinity (Ki) of aripiprazole for alpha-1 adrenergic receptors has been reported to be 57 nM. fda.govfda.gov This interaction is clinically relevant as the blockade of these receptors can lead to certain physiological effects. fda.govfda.gov For example, the antagonism of alpha-1 adrenergic receptors is believed to be the mechanism behind the orthostatic hypotension sometimes observed in patients treated with aripiprazole. fda.govfda.govdrugbank.com Compared to some other atypical antipsychotics, aripiprazole has a relatively lower affinity for these receptors. nih.gov
Aripiprazole's affinity for alpha-1 adrenergic receptors is also a consideration when switching from other antipsychotics, as differences in receptor binding profiles can influence the transition. dovepress.com
Antagonism at Histamine H1 Receptors
Aripiprazole demonstrates a moderate affinity for histamine H1 receptors, acting as an antagonist. fda.govdrugbank.compharmgkb.org The reported Ki value for this interaction is 61 nM. fda.govfda.gov This is in contrast to some other atypical antipsychotics which have a higher affinity for H1 receptors. nih.gov The antagonism of H1 receptors is often associated with side effects such as sedation and weight gain. nih.govcambridge.org Due to its more modest affinity for H1 receptors, aripiprazole is considered to have low sedative properties. nih.gov
This moderate affinity may also contribute to its minimal propensity to induce weight gain. nih.gov When switching from an antipsychotic with high H1 receptor affinity, the lower affinity of aripiprazole is a factor to consider to avoid potential rebound effects. dovepress.com
Negligible Affinity for Cholinergic Muscarinic Receptors
Aripiprazole has no significant affinity for cholinergic muscarinic receptors. fda.govdrugbank.comtandfonline.com Its IC50 value for these receptors is greater than 1000 nM, indicating a very low potential for interaction. fda.govfda.gov This lack of affinity for muscarinic receptors is a key feature that distinguishes aripiprazole from some other antipsychotic medications and is thought to contribute to a more favorable side effect profile, particularly concerning cognitive function. dovepress.com The absence of anticholinergic activity may explain the reported improvements in neurocognitive functions in some patients. dovepress.com When switching from a medication with high affinity for muscarinic M1 receptors, the low affinity of aripiprazole needs to be managed to prevent cholinergic rebound. bpac.org.nz
Low Affinity for Serotonin Reuptake Site
Aripiprazole possesses a moderate affinity for the serotonin reuptake site, with a reported Ki value of 98 nM. fda.govfda.govdrugbank.com While it does interact with this transporter, its affinity is considered lower than its affinity for its primary targets, the dopamine and key serotonin receptors. wikipedia.org This interaction with the serotonin transporter is part of its complex pharmacology but is not considered its primary mechanism of action.
Intracellular Signaling Pathways and Neurotrophic Factors
Beyond direct receptor binding, aripiprazole's effects extend to intracellular signaling cascades and the regulation of neurotrophic factors, which may play a role in its long-term therapeutic benefits.
Effects on Brain-Derived Neurotrophic Factor (BDNF) Promoter Activity
In vitro studies have demonstrated that aripiprazole can influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and plasticity. oncotarget.com One study found that aripiprazole, at a concentration of 10 microM, was associated with a 93% increase in BDNF promoter activity in SH-SY5Y human neuroblastoma cells. nih.gov This treatment also led to an 85% increase in BDNF protein levels. nih.gov Another study in N2a cells showed that aripiprazole at 3 µM significantly increased BDNF mRNA expression. oncotarget.com Chronic administration of aripiprazole has been shown to increase hippocampal BDNF expression in animal models and counteract stress-induced reductions in BDNF levels. dovepress.com These findings suggest that aripiprazole may have neuroprotective effects through its influence on BDNF-mediated signaling. nih.govpsychiatria-danubina.com
Modulation of Glycogen Synthase Kinase 3 Beta (GSK3B) Phosphorylation
Aripiprazole has been shown to modulate the activity of Glycogen Synthase Kinase 3 Beta (GSK3B), a key enzyme in various signaling pathways. In in vitro studies using SH-SY5Y cells, aripiprazole treatment led to increased phosphorylation of GSK3B at doses of 5 and 10 microM, with increases of 30% and 58% respectively. nih.gov Phosphorylation at this site (Serine 9) inhibits the activity of GSK3B. researchgate.net The modulation of GSK3B is thought to be a downstream effect of aripiprazole's action on other signaling molecules, including Akt. cpn.or.krfrontiersin.org By inhibiting GSK3B, aripiprazole may influence downstream cellular processes related to neuroprotection and mood regulation. cpn.or.krresearchgate.net
Table of Receptor Binding Affinities (Ki) for Aripiprazole
| Receptor | Binding Affinity (Ki) in nM |
|---|---|
| Alpha-1 Adrenergic | 57 fda.govfda.gov |
| Histamine H1 | 61 fda.govfda.gov |
| Cholinergic Muscarinic | >1000 (IC50) fda.govfda.gov |
| Serotonin Reuptake Site | 98 fda.govfda.gov |
Table of Aripiprazole's Effects on Intracellular Signaling
| Molecule | Effect | Cell Line | Concentration |
|---|---|---|---|
| BDNF Promoter Activity | 93% Increase | SH-SY5Y | 10 µM nih.gov |
| BDNF Protein Level | 85% Increase | SH-SY5Y | 10 µM nih.gov |
| GSK3B Phosphorylation | 30% Increase | SH-SY5Y | 5 µM nih.gov |
| GSK3B Phosphorylation | 58% Increase | SH-SY5Y | 10 µM nih.gov |
Influence on B-cell Lymphoma Protein 2 (BCL2) Levels
Aripiprazole has demonstrated an influence on the levels of B-cell lymphoma protein 2 (Bcl-2), an anti-apoptotic protein crucial for cell survival. In vitro studies using human neuroblastoma SH-SY5Y cells have shown that aripiprazole can increase the levels of Bcl-2. researchgate.netpharmgkb.org Specifically, treatment with aripiprazole at concentrations of 5 µM and 10 µM resulted in a dose-dependent increase in Bcl-2 levels by 31% and 80%, respectively. researchgate.netpharmgkb.org This effect suggests a potential neuroprotective role for aripiprazole by promoting cell survival pathways.
Further research has indicated that in various cancer cell lines, aripiprazole treatment led to a decrease in both the protein and mRNA levels of the anti-apoptotic factor Bcl-2. nih.gov For instance, in U251 glioma cells, treatment with aripiprazole at concentrations of 25 µM and 50 µM reduced Bcl-2 levels. nih.gov In a study involving rats with lipopolysaccharide (LPS)-induced neuronal toxicity, the administration of aripiprazole effectively restored the diminished Bcl-2 levels caused by LPS in a dose-dependent manner. mdpi.com
| Cell Line/Model | Aripiprazole Concentration/Dose | Effect on Bcl-2 Levels | Reference |
|---|---|---|---|
| SH-SY5Y human neuroblastoma cells | 5 µM | 31% increase | researchgate.netpharmgkb.org |
| SH-SY5Y human neuroblastoma cells | 10 µM | 80% increase | researchgate.netpharmgkb.org |
| U251 glioma cells | 25 µM and 50 µM | Reduction | nih.gov |
| LPS-induced rats | 1 mg/kg and 2 mg/kg | Restoration of diminished levels | mdpi.com |
Partial Agonist Properties for Extracellular Signal-Regulated Kinase 1/2 (MAPK3, MAPK1) Phosphorylation
Aripiprazole exhibits partial agonist properties for the phosphorylation of extracellular signal-regulated kinase 1/2 (MAPK3, MAPK1), which are key components of intracellular signaling pathways involved in cell growth and differentiation. Studies in Chinese Hamster Ovary (CHO) cell lines that stably express the human dopamine D3 receptor have shown that aripiprazole has marked partial agonist properties for MAPK3 and MAPK1 phosphorylation.
However, the potency of aripiprazole in activating MAPK phosphorylation is lower compared to its effects on other signaling pathways, such as arachidonic acid release or the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. dovepress.comnih.gov This differential effect on various downstream signaling pathways supports the concept that aripiprazole acts as a functionally selective ligand rather than a simple partial agonist. nih.govnih.gov This functional selectivity may contribute to its unique clinical profile. nih.gov
Receptor Occupancy Studies and Their Clinical Implications
Positron Emission Tomography (PET) studies have been instrumental in elucidating the in vivo receptor occupancy of aripiprazole and its clinical relevance. jwatch.orgpsychiatryonline.orgpsychiatryonline.org A key finding from these studies is that aripiprazole achieves very high occupancy of dopamine D2 receptors in the striatum. jwatch.orgpsychiatryonline.org At clinically effective doses of 10–30 mg per day, D2 receptor occupancy is greater than 80%, reaching up to 90–94% at higher doses. dovepress.compsychiatryonline.org This is in contrast to many other atypical antipsychotics, which typically show lower D2 receptor occupancy (50-60%) at therapeutic doses. jwatch.org
Despite this high D2 receptor occupancy, aripiprazole is associated with a low risk of extrapyramidal symptoms (EPS). jwatch.orgpsychiatryonline.org It is suggested that the threshold for EPS with aripiprazole may be closer to 90% D2 occupancy, compared to the 80% threshold observed for other antipsychotics. psychiatryonline.org This dissociation between high D2 receptor occupancy and a low incidence of EPS is attributed to aripiprazole's partial agonist activity at the D2 receptor. dovepress.comjwatch.org As a partial agonist, it modulates dopaminergic activity, reducing it in hyperdopaminergic states (like psychosis) without causing the profound dopamine blockade that leads to motor side effects. dovepress.com
In addition to D2 receptors, aripiprazole also interacts with serotonin receptors. PET studies have shown that at therapeutic doses, aripiprazole has a lower occupancy of 5-HT2A receptors (54%–60%) and even lower occupancy at 5-HT1A receptors (16%). psychiatryonline.org This high D2 to 5-HT2A receptor occupancy ratio is a distinguishing feature of aripiprazole compared to other atypical antipsychotics, which generally exhibit higher 5-HT2A receptor occupancy relative to D2 receptor occupancy. psychiatryonline.org
| Receptor | Occupancy at Therapeutic Doses | Clinical Implications | Reference |
|---|---|---|---|
| Dopamine D2 | >80% (up to 94%) | High efficacy with a low risk of extrapyramidal symptoms due to partial agonism. | dovepress.comjwatch.orgpsychiatryonline.org |
| Serotonin 5-HT2A | 54%–60% | Contributes to the overall therapeutic effect and tolerability profile. | psychiatryonline.org |
| Serotonin 5-HT1A | 16% | psychiatryonline.org |
Biotransformation and Pharmacokinetics of Aripiprazole Lauroxil
Conversion Mechanism of Aripiprazole (B633) Lauroxil to Aripiprazole
The conversion of aripiprazole lauroxil into aripiprazole is a sequential process that begins after intramuscular injection. fda.gov This biotransformation involves an initial enzyme-mediated step followed by a non-enzymatic chemical reaction. nih.gov
The intermediate, N-hydroxymethyl-aripiprazole, is inherently unstable in an aqueous environment and rapidly undergoes non-enzymatic, water-mediated hydrolysis. fda.govnih.govdrugbank.com This spontaneous cleavage releases the active drug, aripiprazole, and formaldehyde (B43269). nih.govresearchgate.net This two-step conversion mechanism, involving both enzymatic and non-enzymatic hydrolysis, is a key feature of this compound's design, allowing for a controlled and sustained release of aripiprazole.
The esterase-mediated hydrolysis of this compound yields lauric acid as a by-product. nih.gov Lauric acid, also known as dodecanoic acid, is a common saturated fatty acid. nih.gov It is naturally found in various dietary sources. nih.govresearchgate.net The formation of lauric acid during the biotransformation of this compound is considered biologically inert in the context of the drug's therapeutic action. fda.gov
The final step in the conversion of this compound to aripiprazole involves the release of formaldehyde from the N-hydroxymethyl-aripiprazole intermediate. fda.govnih.govresearchgate.net Formaldehyde is a naturally occurring substance in the body, formed during the metabolism of endogenous amino acids. nih.govresearchgate.net The amount of formaldehyde produced from the metabolism of this compound is minimal. nih.govmdpi.com For instance, a monthly dose of 882 mg of this compound is estimated to produce approximately 1 mg of formaldehyde per day, an amount well below what is produced through normal metabolic processes and dietary intake. nih.govresearchgate.netfda.gov Therefore, the formaldehyde generated during this process is not considered to pose a significant risk. fda.govfda.gov
Role of Lauric Acid as a By-product
Aripiprazole Metabolism
Once aripiprazole is formed from the bioconversion of this compound, it undergoes extensive metabolism, primarily in the liver. pharmgkb.orgpharmgkb.org This metabolism is crucial for its elimination from the body.
The metabolism of aripiprazole is primarily carried out by two main cytochrome P450 (CYP) isoenzymes: CYP3A4 and CYP2D6. pharmgkb.orgnih.govfda.govdrugbank.com These enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole. fda.govdrugbank.comeugenomic.com N-dealkylation is another metabolic pathway, which is catalyzed by CYP3A4. fda.govdrugbank.comeugenomic.com
Genetic variations in the CYP2D6 gene can lead to differences in aripiprazole metabolism among individuals. drugbank.commdpi.com Individuals who are "poor metabolizers" of CYP2D6 may have increased plasma concentrations of aripiprazole and decreased concentrations of dehydro-aripiprazole, which may necessitate dose adjustments. mdpi.compharmgkb.orgnih.gov
| Metabolic Step | Enzymes/Process | Products |
| This compound Conversion | ||
| Esterase-Mediated Hydrolysis | Esterases | N-hydroxymethyl-aripiprazole, Lauric Acid |
| Non-Enzymatic Hydrolysis | Water-mediated | Aripiprazole, Formaldehyde |
| Aripiprazole Metabolism | ||
| Dehydrogenation & Hydroxylation | CYP3A4, CYP2D6 | Dehydro-aripiprazole and other metabolites |
| N-dealkylation | CYP3A4 | Inactive metabolites |
Formation of Dehydro-Aripiprazole (OPC-14857) as an Active Metabolite
Once aripiprazole is formed from its prodrug, it undergoes further metabolism in the liver. A primary pathway is dehydrogenation, which is mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of dehydro-aripiprazole (also known as OPC-14857). drugbank.comfda.govnih.govglpbio.comselleckchem.com This metabolite is significant as it is pharmacologically active. fda.govglpbio.com
Dehydro-aripiprazole constitutes a substantial portion of the total active drug exposure in the plasma. At steady-state, dehydro-aripiprazole represents about 30-40% of the aripiprazole exposure (as measured by the area under the curve, or AUC) in plasma. drugbank.comfda.govdrugbank.comhres.ca Following administration of this compound, the concentration-time course of dehydro-aripiprazole parallels that of aripiprazole. rxlist.comfda.gov The combined concentrations of aripiprazole and dehydro-aripiprazole are often considered the total active moiety and are used in therapeutic drug monitoring. g-standaard.nl For instance, after deltoid and gluteal administration of this compound, dehydro-aripiprazole exposure was found to be 33% and 36% of the aripiprazole exposure, respectively. nih.gov
Pharmacological Activity of Dehydro-Aripiprazole
Pharmacokinetic Profile of this compound and Aripiprazole
The pharmacokinetic profile of this compound is characterized by its slow and sustained release, leading to prolonged therapeutic effects.
Absorption and Systemic Release Kinetics
Following intramuscular injection, this compound particles dissolve slowly. nih.govmdpi.com This slow dissolution is a key factor governing the release of the drug. nih.gov The prodrug is then converted to N-hydroxymethyl aripiprazole by enzyme-mediated cleavage, which is subsequently hydrolyzed to form aripiprazole. nih.gov This results in a gradual and continuous release of aripiprazole into the systemic circulation. rxlist.comfda.govnih.gov This absorption-rate-limited elimination is often described as "flip-flop" kinetics. mdpi.commdpi.com
With consecutive doses, aripiprazole concentrations increase and reach a steady state, which is typically achieved after the fourth monthly injection. drugbank.comrxlist.comfda.gov The pharmacokinetic profile of this compound allows for dosing intervals of every 4, 6, or 8 weeks, depending on the dose, while maintaining therapeutic plasma concentrations. mdpi.comnih.govdovepress.com
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Time to Detectable Aripiprazole in Systemic Circulation | 5 to 6 days | drugbank.com |
| Duration of Aripiprazole Release | An additional 36 days | drugbank.com |
| Time to Steady State | Following the fourth monthly injection | drugbank.com |
| Apparent Volume of Distribution of Aripiprazole | 268 L | drugbank.com |
| Serum Protein Binding (Aripiprazole and Dehydro-aripiprazole) | >99% (primarily to albumin) | drugbank.com |
| Mean Terminal Elimination Half-life (Aripiprazole) | 29.2 to 34.9 days | drugbank.com |
| Mean Elimination Half-life (this compound) | 53.9 to 57.2 days | mdpi.com |
After a single intramuscular injection of this compound, there is a noticeable delay before aripiprazole appears in the systemic circulation. nih.govmdpi.com This lag time is reported to be approximately 5 to 6 days. nih.govdrugbank.comfda.govnih.govmdpi.com Following this initial lag, aripiprazole continues to be released for an additional 36 days. fda.govnih.gov A population pharmacokinetic model characterized the uptake of aripiprazole after this compound administration as having a 5.4-day lag time. nih.gov Another study estimated the lag time to be 3.2 days. nih.gov This initial delay in achieving therapeutic concentrations necessitates a period of oral aripiprazole supplementation or the use of a specialized initiation regimen. nih.govmdpi.com
Sustained Release Duration
Following a single intramuscular injection of this compound, the active component, aripiprazole, is detectable in the systemic circulation after 5 to 6 days, with continued release for an additional 36 days. drugbank.compharmaoffer.com This extended-release characteristic is achieved through the formulation of this compound as a crystalline suspension. researchgate.net The prodrug's design, which includes a lauric acid tail attached via a linker, allows for dosing intervals of monthly, every 6 weeks, or every 2 months. researchgate.net
The sustained release is made possible by the use of proprietary LinkeRx® technology, which ensures a prolonged pharmacokinetic profile and consistent exposure to the active molecule throughout the dosing period. aristadahcp.com This technology allows for an absorption rate that is slower than the elimination rate, contributing to the long duration of action. aristadahcp.commdpi.com
Influence of Crystalline Particle Size on Dissolution Rate
The dissolution rate of this compound, and consequently the release of aripiprazole, is significantly influenced by the size of its crystalline particles. researchgate.netnih.gov The formulation consists of stable, micrometer-sized crystalline particles suspended in an aqueous vehicle. researchgate.net
Larger particles possess a lower surface-to-volume ratio, which results in a slower dissolution rate. researchgate.netnih.gov This slow dissolution is a key factor in the extended-release profile of the drug. google.com The molecules on the surface of the crystals are the first to be exposed to esterases for bioconversion, while the molecules within the crystal are protected, leading to a controlled and prolonged release of the active drug. researchgate.netnih.gov
To achieve therapeutic concentrations more rapidly at the initiation of treatment, a formulation with smaller, nanometer-sized crystals, known as this compound nanocrystal dispersion (ALNCD), was developed. nih.govdovepress.com This formulation, which utilizes NanoCrystal® technology, has a faster dissolution rate due to the increased surface area of the smaller particles, allowing for quicker attainment of therapeutic aripiprazole levels in the body. aristadahcp.comdovepress.com
The relationship between particle size and dissolution rate provides a dual-control mechanism for drug release, complementing the enzymatic conversion of the prodrug. This allows for predictable and consistent drug release over extended periods.
Distribution and Volume of Distribution
Following its release from the injection site and conversion to aripiprazole, the drug exhibits extensive distribution throughout the body. Population pharmacokinetic analysis indicates an apparent volume of distribution of 268 L following intramuscular injection of this compound, suggesting significant extravascular distribution. drugbank.comfda.govtexas.govnih.gov For comparison, the steady-state volume of distribution of aripiprazole after intravenous administration is high at 404 L, or 4.9 L/kg, which also points to widespread distribution outside the vascular system. drugbank.com
Blood-Brain Barrier Penetration
Studies in healthy human volunteers have demonstrated that aripiprazole penetrates the blood-brain barrier. drugbank.comtexas.govnih.govfda.gov Research in mice has indicated that aripiprazole is a substrate of P-glycoprotein (P-gp), a transporter that plays a role in drug distribution across the blood-brain barrier. nih.gov The unbound brain-to-plasma concentration ratio (Kp,uu,brain) of aripiprazole has been estimated to be 0.67 in wild-type mice, further supporting its ability to enter the central nervous system. nih.gov
Protein Binding Characteristics
Aripiprazole and its primary active metabolite, dehydro-aripiprazole, are highly bound to serum proteins, with binding exceeding 99% at therapeutic concentrations. drugbank.compharmaoffer.comtexas.govnih.govdrugbank.com The primary binding protein for both compounds is albumin. drugbank.compharmaoffer.comtexas.govnih.govdrugbank.com
Elimination and Half-Lives
The elimination of aripiprazole following the administration of this compound is characterized by a long terminal half-life, which is a result of its slow, absorption-rate-limited elimination.
Terminal Elimination Half-Life of Aripiprazole After this compound Administration
The mean terminal elimination half-life of aripiprazole after the administration of this compound is significantly longer than that of oral aripiprazole. Following monthly injections of this compound, the mean terminal elimination half-life of aripiprazole ranges from 29.2 to 34.9 days. drugbank.comnih.gov Other studies have reported a range of 53.9 to 57.2 days after monthly, every 6-week, and every 2-month dosing regimens. mdpi.comnih.govdovepress.comfda.gov This is in stark contrast to the mean elimination half-life of oral aripiprazole, which is approximately 75 hours. mdpi.comdovepress.compsychopharmacologyinstitute.com The considerably longer apparent half-life of aripiprazole from this compound is due to the dissolution and formation rate-limited elimination of aripiprazole following its intramuscular administration. texas.gov For the nanocrystal dispersion formulation (Aristada Initio), the mean terminal elimination half-life of aripiprazole is shorter, ranging from 15 to 18 days. texas.gov
Table of Pharmacokinetic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Sustained Release Detection | Detectable 5-6 days post-injection, release continues for an additional 36 days | drugbank.compharmaoffer.com |
| Apparent Volume of Distribution (this compound) | 268 L | drugbank.comfda.govtexas.govnih.gov |
| Steady-State Volume of Distribution (IV Aripiprazole) | 404 L (4.9 L/kg) | drugbank.com |
| Protein Binding (Aripiprazole and Dehydro-aripiprazole) | >99% (primarily to albumin) | drugbank.compharmaoffer.comtexas.govnih.govdrugbank.com |
| Mean Terminal Elimination Half-Life of Aripiprazole (from this compound) | 29.2 to 57.2 days | drugbank.commdpi.comnih.govdovepress.comfda.govnih.gov |
| Mean Terminal Elimination Half-Life of Aripiprazole (from ALNCD) | 15 to 18 days | texas.gov |
| Mean Elimination Half-Life (Oral Aripiprazole) | ~75 hours | mdpi.comdovepress.compsychopharmacologyinstitute.com |
Comparison with Oral Aripiprazole Half-Life
This compound exhibits a significantly longer half-life compared to its oral counterpart, a key feature of its long-acting injectable formulation. Following intramuscular administration, the terminal elimination half-life of aripiprazole from this compound ranges from approximately 54 to 57 days. dovepress.comnih.gov In contrast, oral aripiprazole has a much shorter mean elimination half-life of about 75 hours. dovepress.comnih.govnih.gov
This substantial difference in half-life is attributed to the prodrug nature and formulation of this compound. The slow, rate-limiting dissolution of the crystalline particles and subsequent enzymatic conversion to active aripiprazole result in a "flip-flop" kinetic profile, where the absorption rate is slower than the elimination rate. nih.gov This extended-release characteristic ensures prolonged therapeutic plasma concentrations of aripiprazole. nih.gov
For the nanocrystal dispersion formulation, Aristada Initio®, the mean terminal elimination half-life of aripiprazole is shorter, ranging from 15 to 18 days, which is still considerably longer than that of oral aripiprazole. texas.gov
Table 1: Comparison of Aripiprazole Half-Life
| Formulation | Mean Terminal Elimination Half-Life |
|---|---|
| This compound (Aristada®) | 54–57 days dovepress.comnih.gov |
| This compound NanoCrystal Dispersion (Aristada Initio®) | 15–18 days texas.gov |
| Oral Aripiprazole (Abilify®) | ~75 hours dovepress.comnih.govnih.gov |
Excretion Pathways (Urine and Feces)
The excretion of aripiprazole and its metabolites following the administration of this compound follows the same pathways as oral aripiprazole. texas.gov Once aripiprazole is formed from the prodrug, it is primarily eliminated through hepatic metabolism. texas.govwikipedia.org
Following a single oral dose of radiolabeled aripiprazole, approximately 25% of the administered radioactivity is recovered in the urine and about 55% is found in the feces. fda.gov Less than 1% of the unchanged aripiprazole is excreted in the urine, while approximately 18% of the oral dose is recovered as unchanged drug in the feces. wikipedia.orgfda.govnih.gov The primary active metabolite, dehydro-aripiprazole, is also subject to these excretion pathways.
Steady-State Kinetics and Peak-to-Trough Variability
Due to its prolonged-release characteristics, this compound provides stable plasma concentrations of aripiprazole over extended dosing intervals. dovepress.comresearchgate.net Following repeated monthly injections, steady-state concentrations of aripiprazole are typically achieved after the fourth dose. nih.govwikipedia.org
A key advantage of this compound is its low peak-to-trough fluctuation in plasma concentrations at steady state. nih.govresearchgate.netresearchgate.net This minimal variability is a result of the slow and continuous dissolution of the drug product. dovepress.comnih.gov For monthly dosing regimens, the peak-to-trough ratio is approximately 1.1, and for the 882 mg every 6-week regimen, it is about 1.3. dovepress.comnih.gov This indicates that plasma aripiprazole concentrations remain very consistent throughout the dosing interval. dovepress.comnih.gov
In comparison, another long-acting injectable formulation of aripiprazole, aripiprazole monohydrate, exhibits a greater peak-to-trough ratio of 1.5 to 1.7 for monthly dosing. dovepress.comnih.gov
Table 2: Steady-State Pharmacokinetic Parameters of this compound
| Dosing Regimen | Time to Steady State | Peak-to-Trough Ratio |
|---|---|---|
| Monthly Doses | After 4th dose nih.govwikipedia.org | ~1.1 dovepress.comnih.gov |
| 882 mg every 6 weeks | After 4th dose nih.govwikipedia.org | ~1.3 dovepress.comnih.gov |
Impact of Injection Site (Deltoid vs. Gluteal) on Pharmacokinetics
The pharmacokinetic profile of this compound is generally similar regardless of whether it is injected into the deltoid or gluteal muscle. texas.govnih.gov Studies have shown that the systemic exposure to aripiprazole is comparable between the two injection sites. texas.govnih.gov
For the this compound nanocrystal dispersion (Aristada Initio®), a phase I study directly compared deltoid and gluteal administration. The results showed that the mean maximum plasma concentrations and the total exposure (AUC) to aripiprazole were similar for both injection sites. nih.govfda.gov This suggests that the deltoid and gluteal muscles can be used interchangeably for the administration of this formulation. nih.gov
Population Pharmacokinetic (PopPK) Modeling
Model Development and Validation
Population pharmacokinetic (PopPK) models have been instrumental in characterizing the pharmacokinetic profile of this compound and informing its clinical use. nih.gov These models have been developed using extensive data from multiple clinical trials, encompassing a large number of patients and plasma concentration measurements. nih.govnih.gov
One such model was developed using data from 616 patients with schizophrenia across five clinical studies. nih.gov Another model incorporated 12,768 plasma aripiprazole concentrations from 343 patients in four clinical studies. nih.govnih.gov These models have been built upon previous models for oral aripiprazole and have been expanded to include the unique absorption and conversion kinetics of this compound and its nanocrystal dispersion formulation. nih.gov
The developed PopPK models have been validated and have been shown to accurately describe the concentration-time profiles of aripiprazole following intramuscular injection of this compound and oral aripiprazole administration. nih.gov These models have been crucial in establishing a pharmacokinetic bridge to the oral formulation, supporting the approval of this compound. fda.gov
Simulations of Dosing Regimens and Missed Doses
A significant application of PopPK modeling for this compound has been the simulation of various dosing scenarios that would be difficult to study in dedicated clinical trials. nih.govnih.gov These simulations have provided valuable insights into the performance of different dosing regimens and the impact of missed or delayed doses. nih.gov
Simulations have been used to:
Evaluate new dosing regimens: PopPK models predicted that a 662 mg monthly dose and an 882 mg every-6-week dose would result in aripiprazole concentrations within the therapeutic range established by the 441 mg and 882 mg monthly doses. nih.gov Similarly, simulations supported the viability of a 1064 mg every-2-month regimen. dovepress.com
Assess the impact of missed doses: Due to the long half-life of this compound, simulations have shown that delays in scheduled injections have a minimal impact on plasma aripiprazole concentrations. dovepress.comnih.gov For instance, a delay of up to 4 weeks for steady-state patients results in only a modest decrease in median aripiprazole concentrations. dovepress.comnih.gov These findings have informed clinical guidance on managing missed doses without the need for oral supplementation in many cases. dovepress.comnih.gov
Optimize initiation strategies: PopPK modeling was used to evaluate and support a 1-day initiation regimen using the nanocrystal dispersion formulation as an alternative to the 21-day oral aripiprazole supplementation. nih.govnih.gov Simulations predicted that this 1-day regimen would achieve therapeutic aripiprazole concentrations within 4 days, similar to the 21-day oral lead-in. nih.govnih.gov
Inform dose adjustments: Physiologically-based pharmacokinetic (PBPK) modeling, a related approach, has been used to evaluate the impact of drug-drug interactions (e.g., with CYP3A4 and CYP2D6 inhibitors or inducers) and patient-specific factors (e.g., CYP2D6 metabolizer status) on aripiprazole exposure, guiding recommendations for dose adjustments. hmpgloballearningnetwork.comcertara.com
Pharmacogenomics and Metabolic Considerations
The metabolic pathway of aripiprazole, the active moiety of this compound, is significantly influenced by genetic factors. These pharmacogenomic variations, particularly in metabolic enzymes and drug transporters, can lead to inter-individual differences in drug exposure and response.
Aripiprazole is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. drugbank.compharmgkb.orgmdpi.comwisedx.comwikipedia.org Genetic variations (polymorphisms) in the CYP2D6 gene can alter the enzyme's activity, leading to distinct metabolic phenotypes among individuals. cuanschutz.edu These phenotypes are generally categorized as ultrarapid metabolizers (UMs), normal metabolizers (NMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). cuanschutz.edu
Individuals with reduced or absent CYP2D6 function, such as PMs and IMs, experience altered pharmacokinetics of aripiprazole. nih.govresearchgate.net For CYP2D6 poor metabolizers, there is an approximate 80% increase in plasma concentration of aripiprazole and a 30% decrease in the concentration of its active metabolite, dehydroaripiprazole, compared to normal metabolizers. pharmgkb.org This altered metabolism leads to a significantly longer mean elimination half-life for aripiprazole in PMs (approximately 146 hours) compared to NMs (approximately 75 hours). drugbank.comnih.gov
Studies on long-acting injectable (LAI) formulations of aripiprazole have shown that both poor and intermediate metabolizers have a 1.5 to 1.7-fold increased exposure to the active moiety (the sum of aripiprazole and dehydroaripiprazole) compared to normal metabolizers. researchgate.net Consequently, the U.S. Food and Drug Administration (FDA) provides specific recommendations for this compound in patients identified as CYP2D6 poor metabolizers. cuanschutz.edupsychiatrictimes.com
Conversely, for ultrarapid metabolizers, there is no evidence suggesting a need for dose adjustment, as the genetic variation is thought to decrease the plasma concentration of the active moiety to a limited extent. nih.gov While one population pharmacokinetic analysis of this compound noted that predictions did not suggest a clinically meaningful difference in exposure for CYP2D6 poor metabolizers, the covariate for lower clearance in this group was retained in the model. nih.gov
Table 1: Impact of CYP2D6 Phenotype on Aripiprazole Pharmacokinetics
| CYP2D6 Phenotype | Effect on Aripiprazole Metabolism | Impact on Plasma Exposure | Mean Elimination Half-Life (Aripiprazole) |
| Poor Metabolizer (PM) | Absent enzyme activity. g-standaard.nl | ~80% increase in aripiprazole; ~30% decrease in dehydroaripiprazole. pharmgkb.org 1.5-1.7 fold increase in active moiety (aripiprazole + dehydroaripiprazole) for LAI formulations. researchgate.net | ~146 hours. drugbank.comnih.gov |
| Intermediate Metabolizer (IM) | Decreased enzyme activity. g-standaard.nl | 1.5-1.7 fold increase in active moiety (aripiprazole + dehydroaripiprazole) for LAI formulations. researchgate.net | Increased compared to NM, but less than PM. |
| Normal Metabolizer (NM) | Normal enzyme activity. g-standaard.nl | Standard exposure. | ~75 hours. drugbank.comnih.gov |
| Ultrarapid Metabolizer (UM) | Increased enzyme activity. g-standaard.nl | Limited decrease in the sum of aripiprazole and dehydroaripiprazole. nih.gov | Decreased compared to NM. |
Beyond metabolic enzymes, drug transporters play a critical role in the pharmacokinetics of aripiprazole. The ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein or P-gp) and ABCG2 (Breast Cancer Resistance Protein or BCRP), are efflux pumps that actively transport substances out of cells. sci-hub.sesolvobiotech.com They are located in key barrier tissues, including the intestines, liver, and the blood-brain barrier. solvobiotech.com
Aripiprazole is a substrate for the ABCB1 transporter. researchgate.net This means P-gp actively pumps aripiprazole out of the brain. Studies in mice deficient in the P-gp gene demonstrated that while plasma concentrations of aripiprazole were not significantly different, brain concentrations were 3.0 to 4.6 times higher than in wildtype mice. researchgate.netnih.gov This indicates that P-gp at the blood-brain barrier limits the central nervous system penetration of aripiprazole. nih.gov Genetic polymorphisms in the ABCB1 gene that lead to reduced P-gp function may therefore influence individual drug disposition and brain concentrations. d-nb.infonih.gov
Furthermore, both aripiprazole and its active metabolite, dehydroaripiprazole, are inhibitors of ABCB1 and ABCG2 transporters. pharmgkb.org Research has quantified the inhibitory potential of these compounds. The findings suggest that while interactions at the blood-brain barrier are unlikely, the high concentrations of aripiprazole in the gastrointestinal tract may be sufficient to inhibit these transporters, potentially affecting the absorption of other co-administered drugs that are substrates of P-gp or BCRP. pharmgkb.org
Table 2: Aripiprazole and its Interaction with ABC Transporters
| Transporter | Compound | Role | Research Finding (IC50 Value*) | Significance |
| ABCB1 (P-gp) | Aripiprazole | Substrate & Inhibitor | 1.2 µM (Inhibition). pharmgkb.org | Limits brain penetration; polymorphisms may alter CNS levels. researchgate.netnih.govd-nb.info Potential for drug interactions at the intestinal level. pharmgkb.org |
| ABCB1 (P-gp) | Dehydroaripiprazole | Inhibitor | 1.3 µM (Inhibition). pharmgkb.org | Contributes to the overall potential for drug interactions at the intestinal level. pharmgkb.org |
| ABCG2 (BCRP) | Aripiprazole | Inhibitor | 3.5 µM (Inhibition). pharmgkb.org | Potential for drug interactions at the intestinal level. pharmgkb.org |
| ABCG2 (BCRP) | Dehydroaripiprazole | Inhibitor | 0.52 µM (Inhibition). pharmgkb.org | Stronger inhibitor than the parent drug; higher potential for drug interactions. pharmgkb.org |
*IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological function, in this case, transporter activity. Lower values indicate greater potency.
Clinical Efficacy and Effectiveness in Psychiatric Disorders
Schizophrenia Treatment
Clinical trials have established the efficacy of aripiprazole (B633) lauroxil in both the acute and long-term treatment of schizophrenia. dovepress.comnih.govalkermes.compsychiatryonline.orgahdbonline.comaristadahcp.comalkermes.comnih.gov
Efficacy in Acute Exacerbation of Schizophrenia
Aripiprazole lauroxil has shown robust efficacy in managing acute exacerbations of schizophrenia. dovepress.comnih.govalkermes.comnih.govnih.govpsychiatrist.com A pivotal 12-week, randomized, double-blind, placebo-controlled Phase 3 study involving 623 patients demonstrated that monthly injections of this compound led to statistically significant and clinically meaningful improvements in symptoms of acutely exacerbated schizophrenia. alkermes.comaristadahcp.comalkermes.comnih.gov
In the key Phase 3 trial, patients treated with this compound showed significant reductions in their PANSS total scores compared to those who received a placebo. alkermes.comalkermes.comnih.gov The improvements were observed as early as day 8 and were sustained throughout the 12-week study. nih.gov
Specifically, the placebo-adjusted mean reduction in PANSS total score at week 12 was substantial for both dosage groups in the study. alkermes.comnih.gov Another study, the ALPINE trial, also demonstrated significant improvements in PANSS total scores with this compound treatment over 25 weeks. nih.govdovepress.com
| Study | Treatment Group | Mean Change from Baseline in PANSS Total Score | Reference |
|---|---|---|---|
| 12-Week Pivotal Trial | This compound 441 mg | -10.9 (placebo-adjusted) | alkermes.comnih.gov |
| This compound 882 mg | -11.9 (placebo-adjusted) | alkermes.comnih.gov | |
| ALPINE Study (Week 25) | This compound 1064 mg every 2 months | Numerical improvement observed | dovepress.com |
The efficacy of this compound in acute schizophrenia is further supported by significant improvements in the Clinical Global Impressions-Improvement (CGI-I) and Severity (CGI-S) scales. dovepress.comnih.govalkermes.com In the 12-week pivotal study, a significantly greater proportion of patients treated with this compound were rated as "very much improved" or "much improved" on the CGI-I scale compared to the placebo group at week 12. alkermes.comnih.gov
Patients entering the pivotal trial had a mean baseline CGI-S score indicating they were "markedly ill". aristadahcp.comcambridge.org By the end of the study, those receiving this compound showed significant improvements in their CGI-S scores. dovepress.com Similarly, in the open-label ALPINE study, statistically significant reductions from baseline in CGI-S scores were observed at week 25 with this compound treatment. nih.gov
Furthermore, a post-hoc analysis of the 25-week ALPINE study assessed the effects of this compound on the five PANSS factor scores: negative symptoms, positive symptoms, disorganized thought, uncontrolled hostility/excitement, and anxiety/depression. dovepress.com Numerical improvements were observed across all five domains from baseline to week 25. dovepress.comtandfonline.com
| PANSS Factor | Mean (SE) Change from Baseline | Reference |
|---|---|---|
| Negative Symptoms | -3.5 (0.42) | dovepress.comtandfonline.com |
| Positive Symptoms | -5.4 (0.56) | dovepress.comtandfonline.com |
| Disorganized Thought | -3.4 (0.39) | dovepress.comtandfonline.com |
| Uncontrolled Hostility/Excitement | -1.9 (0.32) | dovepress.comtandfonline.com |
| Anxiety/Depression | -3.1 (0.37) | dovepress.comtandfonline.com |
Clinical Global Impressions-Improvement (CGI-I) and Severity (CGI-S) Scores
Long-Term Maintenance Treatment and Relapse Prevention
This compound is effective for the long-term maintenance treatment of schizophrenia, helping to prevent relapse. dovepress.comnih.govalkermes.compsychiatryonline.orgpsychiatrist.com Long-term extension studies have shown sustained improvements in PANSS total scores and CGI-S scores for up to 3.5 years of continuous treatment. dovepress.compsychiatrist.comnih.gov
A systematic review of multiple randomized controlled trials confirmed that long-acting injectables, including this compound, are superior to placebo and partially superior to oral antipsychotics in preventing relapse and hospitalization. mdpi.com The efficacy of oral aripiprazole in relapse prevention has also been established in a 26-week placebo-controlled study, where it significantly delayed the time to relapse. nih.govresearchgate.net
Real-World Effectiveness Studies
Another naturalistic study comparing aripiprazole once-monthly (AOM) with paliperidone (B428) palmitate showed that at the two-year mark, 37% of patients on AOM had discontinued (B1498344) therapy. jnjmedicalconnect.com In a head-to-head study, no significant differences were found between INVEGA SUSTENNA® (paliperidone palmitate) and AOM in terms of PANSS total score, quality of life, or cognitive tests. jnjmedicalconnect.com
Efficacy in Specific Patient Subpopulations
The effectiveness of this compound can vary among different subgroups of patients, necessitating specific research into its utility in these populations.
Patients with schizophrenia and co-occurring substance use disorders (SUDs) represent a significant clinical challenge. Research suggests that this compound may be a valuable treatment option in this dual-diagnosis population.
A multicenter, observational study found that once-monthly LAI aripiprazole maintained its antipsychotic efficacy in patients with schizophrenia and a coexisting SUD. nih.gov The study reported significant improvements in psychopathological symptoms after six months of treatment. nih.gov
Notably, a significant reduction in the severity of dependence was observed in subgroups with cocaine and alcohol use disorders. nih.gov After six months, 5 out of 9 patients with cocaine use disorder and 3 out of 16 with alcohol use disorder had stopped their substance use. nih.gov
Another study comparing aripiprazole LAI with paliperidone LAI in patients with psychosis and comorbid SUD found that aripiprazole showed promise in reducing cocaine craving. nih.gov Switching from other antipsychotics to aripiprazole has also been associated with symptom improvement in patients with comorbid SUD and bipolar or schizoaffective disorder. nih.gov
A retrospective study of 57 patients, half of whom had comorbid alcohol and/or illicit drug use, showed that oral aripiprazole followed by aripiprazole depot improved hallucinations and delusions. elsevier.es
Table 1: Outcomes of this compound in Patients with Schizophrenia and Co-occurring SUDs
| Study | Patient Population | Key Findings | Citation |
| Multicenter, observational study | 40 patients with schizophrenia and coexisting SUD | Significant improvement in psychopathological symptoms; reduction in severity of cocaine and alcohol dependence. | nih.gov |
| Head-to-head comparison | Patients with psychosis and comorbid SUD | Aripiprazole reduced cocaine craving. | nih.gov |
| Retrospective study | 57 patients with chronic schizophrenia, 50.9% with comorbid SUD | Oral aripiprazole followed by depot formulation improved hallucinations and delusions. | elsevier.eselsevier.es |
Child and Adolescent Patients (Off-Label Use and Research Gaps)
The use of this compound in pediatric populations is not well-established, and its application in this group is considered "off-label," meaning it has not been approved by regulatory bodies like the FDA for this specific age group. nami.orgnih.gov
A retrospective case series described the off-label use of this compound in 12 adolescent inpatients with various primary psychiatric diagnoses, including bipolar disorder, schizophrenia, and major depressive disorder with psychotic features. nih.gov The study found that the medication was generally well-tolerated in the short term. nih.gov
Health Canada has approved oral aripiprazole for schizophrenia in adolescents 15 years and older and for bipolar disorder in those 13 years and older. keltymentalhealth.cachildhealthpolicy.ca However, this compound specifically lacks this approval for pediatric use. clinicalschizophrenia.net
There is a significant research gap regarding the long-term safety and efficacy of this compound in children and adolescents. nih.gov While oral aripiprazole has demonstrated efficacy for several conditions in this age group, including schizophrenia and bipolar disorder, the use of the long-acting injectable formulation requires further investigation. nih.gov
Impact on Hospitalization Rates
A key indicator of the effectiveness of a long-acting injectable antipsychotic is its ability to reduce hospitalizations, which are a major driver of healthcare costs in schizophrenia management. nih.govjmcp.org
A retrospective analysis of Medicaid claims data for 485 patients who started this compound found a significant 22.4% decrease in all-cause inpatient admissions over a six-month follow-up period. nih.govresearchgate.net Reductions were also seen in mental health-related admissions and emergency room visits. nih.govresearchgate.net
This reduction in inpatient utilization led to a significant decrease in all-cause inpatient costs by an average of $2,836 per patient in the six months following initiation of this compound. nih.govresearchgate.net
Evidence from US claims databases suggests that earlier initiation of LAIs is associated with lower risks of rehospitalization. jmcp.orgspringermedizin.de
Table 2: Impact of this compound on Hospitalization
| Study Type | Key Findings on Hospitalization | Citation |
| Retrospective Medicaid claims analysis | 22.4% decrease in all-cause inpatient admissions; significant reduction in mental health-related admissions and ER visits. | nih.govresearchgate.net |
| Long-term extension study | Overall all-cause hospitalization rate of 5.6% from week 12 to the end of the study. | psychiatrist.com |
| Population-based cohort study | Switching to an LAI within 3 years of starting oral antipsychotics significantly reduced the risk of rehospitalization. | springermedizin.de |
Potential for Use in Related Psychotic Disorders
While primarily approved for schizophrenia, the pharmacological profile of aripiprazole suggests potential utility in other psychotic disorders, such as schizoaffective disorder. nami.orgclinicaltrials.gov
Clinical trials for this compound have included patients with schizoaffective disorder, indicating its potential efficacy in this population. nih.govresearchgate.net
A study comparing aripiprazole LAI to other antipsychotics noted that switching to aripiprazole showed symptom improvement in patients with comorbid SUD and bipolar or schizoaffective disorder. nih.gov
The mechanism of action, which involves partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A receptors, is relevant to the symptom clusters seen in various psychotic illnesses. drugbank.com
Exploration in Bipolar Disorder
Oral aripiprazole is approved for the treatment of bipolar I disorder, both for acute manic or mixed episodes and for maintenance treatment. nami.orgpsychopharmacologyinstitute.comdrugs.comnih.gov However, this compound is not currently approved for this indication. nih.govtandfonline.com
The long-acting injectable formulation of aripiprazole monohydrate (Abilify Maintena), which is a different formulation from this compound, is approved for the maintenance treatment of bipolar I disorder. clinicalschizophrenia.netnih.govtandfonline.com
There is currently no indication that the manufacturers of this compound will seek approval for its use in bipolar disorder, and no significant clinical trials are planned for this indication. nih.govtandfonline.com
A retrospective case series of adolescents initiated on this compound included patients with a primary diagnosis of bipolar disorder, highlighting its off-label use in this population. nih.gov
Effects on Cognitive Function
Cognitive impairment is a core feature of schizophrenia and significantly impacts functional outcomes. drugbank.comnih.gov The effect of antipsychotics on cognition is a critical area of research.
A secondary analysis of a study involving patients who switched to this compound found that clinician-, caregiver-, and patient-reported cognitive function was stable at baseline and maintained across all domains of the New York Assessment of Adverse Cognitive Effects of Neuropsychiatric Treatment (NY-AACENT) over six months. nih.gov
The study also noted that the proportion of patients reporting "moderate," "severe," or "extreme" cognitive impairment did not increase in any domain after up to six months of treatment. nih.gov
Some research on oral aripiprazole has suggested improvements in verbal memory and fluency in patients with schizophrenia. researchgate.net However, other studies have found no significant improvement in cognitive function when aripiprazole was added to an existing risperidone (B510) regimen. cpn.or.kr
A post-hoc analysis of a study with this compound showed numerical improvements in the disorganized thought factor of the PANSS, which is associated with cognitive improvements. dovepress.com
Table 3: Effects of Aripiprazole on Cognitive Function in Schizophrenia
| Study Design | Key Findings on Cognition | Citation |
| Secondary analysis of open-label study (this compound) | Cognitive function remained stable and did not worsen over six months of treatment. | nih.gov |
| Open-label study (Oral Aripiprazole) | Improvements in verbal cognitive functioning were observed. | researchgate.net |
| Randomized, double-blind, placebo-controlled trial (Oral Aripiprazole) | No significant improvement in cognitive function when added to risperidone. | cpn.or.kr |
| Post-hoc analysis of randomized controlled trial (this compound) | Numerical improvements in the PANSS disorganized thought factor score. | dovepress.com |
Common Treatment-Emergent Adverse Events
In clinical trials, the most frequently observed treatment-emergent adverse events (TEAEs) associated with this compound included akathisia, insomnia, headache, anxiety, and weight gain. mdpi.comnih.govcambridge.org The incidence of these events often varied by dose. mdpi.comcambridge.org
A 52-week, open-label extension study assessed the long-term safety of this compound in outpatients with schizophrenia. mdpi.com In this study, adverse events occurred in 50.4% of patients, with the majority being mild (28.7%) or moderate (18.2%). cambridge.org The most common adverse events reported were insomnia (8.4%) and increased weight (5.0%). cambridge.org
The table below summarizes the incidence of common TEAEs in a 12-week, randomized, double-blind, placebo-controlled trial.
Akathisia, a movement disorder characterized by a feeling of inner restlessness and a compelling need to be in constant motion, is a known side effect of aripiprazole. mdpi.comnami.org In clinical trials of this compound, akathisia was the most common adverse reaction with an incidence of ≥5% and at least twice the rate of placebo. fda.govnih.govaristadahcp.comaristadahcp.com The incidence of akathisia was observed to be higher in the this compound groups compared to the placebo group. mdpi.comnih.gov
Injection site reactions are a common occurrence with long-acting injectable antipsychotics. With this compound, the most frequently reported injection site reaction is pain. mdpi.comnih.gov In a 12-week study, injection site reactions were reported by 4% of patients treated with the 441 mg dose and 5% of patients treated with the 882 mg dose, compared to 2% in the placebo group. nih.govaristadahcp.comwikidoc.orgrxlist.com The pain was most often associated with the first injection and tended to decrease with subsequent injections. fda.govaristadahcp.comrxlist.com
Atypical Antipsychotic-Associated Risks
This compound, as an atypical antipsychotic, carries risks that are common to this class of medications.
Elderly patients with dementia-related psychosis treated with atypical antipsychotic drugs are at an increased risk of cerebrovascular adverse reactions, including stroke and transient ischemic attacks, which can be fatal. fda.govaristadahcp.comwikidoc.orgoregon.gov this compound is not approved for the treatment of patients with dementia-related psychosis. fda.govaristadahcp.comwikidoc.org
Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal reaction associated with antipsychotic drugs, including this compound. mdpi.comnih.govaristadahcp.comwikidoc.org The clinical manifestations of NMS include high fever, muscle rigidity, altered mental status, and evidence of autonomic instability (such as irregular pulse or blood pressure, tachycardia, diaphoresis, and cardiac dysrhythmia). fda.govaristadahcp.comoregon.gov Additional signs may include elevated creatine (B1669601) phosphokinase, myoglobinuria (rhabdomyolysis), and acute renal failure. fda.govaristadahcp.comoregon.gov Immediate discontinuation of the antipsychotic and intensive symptomatic treatment are required if NMS is suspected. aristadahcp.comaristadahcp.com
Tardive Dyskinesia (TD) is a syndrome of potentially irreversible, involuntary, dyskinetic movements that can develop in patients treated with antipsychotic drugs. mdpi.comnih.govaristadahcp.com The risk of developing TD and the likelihood that it will become irreversible are believed to increase as the duration of treatment and the total cumulative dose of antipsychotic drugs administered to the patient increase. aristadahcp.com However, the syndrome can develop, although much less commonly, after relatively brief treatment periods at low doses. aristadahcp.com
The symptoms of TD may include lip smacking or puckering, puffing of the cheeks, rapid or worm-like movements of the tongue, and uncontrolled chewing movements. mayoclinic.org If signs and symptoms of TD appear in a patient on this compound, drug discontinuation should be considered. aristadahcp.com
Safety and Tolerability Profile in Clinical Practice
Specific Adverse Events of Interest
Atypical antipsychotics, as a class, have been associated with metabolic changes, including hyperglycemia and dyslipidemia. aristadahcp.comahdbonline.com For aripiprazole lauroxil, the potential for these metabolic disturbances is a key consideration in clinical practice.
Hyperglycemia and Diabetes Mellitus: Cases of hyperglycemia, sometimes extreme and associated with serious complications like ketoacidosis, hyperosmolar coma, or death, have been reported in patients treated with atypical antipsychotics, including oral aripiprazole. aristadahcp.comfda.gov Patients with established diabetes should have their glucose control monitored regularly while on this compound. aristadahcp.comalkermes.com Those with risk factors for diabetes mellitus should undergo fasting blood glucose testing at the beginning of treatment and periodically thereafter. aristadahcp.comalkermes.com All patients should be monitored for symptoms of hyperglycemia, such as polydipsia, polyuria, polyphagia, and weakness. aristadahcp.comalkermes.com If these symptoms develop, fasting blood glucose testing is recommended. aristadahcp.comalkermes.com In some instances, hyperglycemia has resolved upon discontinuation of the atypical antipsychotic, though some patients may require ongoing antidiabetic treatment. aristadahcp.comfda.gov
In a 12-week study of this compound, no clinically significant changes from baseline were observed for plasma glucose or HbA1c values in either the treatment or placebo groups. psychiatrist.com However, a long-term open-label study showed that 14% of patients with normal baseline glycated hemoglobin (HbA1c) levels developed elevated levels during the study. ahdbonline.com Another long-term study found modest changes in average fasting glucose and HbA1c values over one year of treatment. nih.gov
Dyslipidemia: Undesirable changes in lipid profiles have been observed in patients treated with atypical antipsychotics. aristadahcp.com In long-term, open-label studies with this compound, shifts from normal to high fasting total cholesterol (≥240 mg/dL) were reported in 1% of patients. ahdbonline.comdrugs.com Shifts from normal to high in LDL and triglycerides were also noted in 1% and 8% of patients, respectively. drugs.com However, a 12-week study found that total and LDL cholesterol levels decreased by 6.0% and 8.4%, respectively, in the this compound 882 mg group. psychiatrist.com A one-year follow-up study indicated little net change in lipid parameters. nih.gov
Weight Gain: Weight gain is a known side effect of atypical antipsychotic use. aristadahcp.com In a 12-week clinical trial, 10% of patients receiving the 441 mg dose and 9% of those on the 882 mg dose of this compound experienced a weight gain of 7% or more of their body weight. ahdbonline.com A long-term study reported a mean weight change of +0.8 kg over one year. nih.gov In this study, 18% of patients gained ≥7% of their body weight, while 12% lost ≥7%. nih.gov
Table 1: Metabolic Changes in Patients Treated with this compound
| Parameter | Finding | Study Reference |
|---|---|---|
| Hyperglycemia | Cases reported with atypical antipsychotics, including oral aripiprazole. aristadahcp.comfda.gov | aristadahcp.comfda.gov |
| 14% of patients with normal baseline HbA1c developed elevated levels in a long-term study. ahdbonline.com | ahdbonline.com | |
| No clinically relevant changes in glucose or HbA1c in a 12-week study. psychiatrist.com | psychiatrist.com | |
| Dyslipidemia | Shifts to high total cholesterol (1%), LDL (1%), and triglycerides (8%) in long-term studies. ahdbonline.comdrugs.com | ahdbonline.comdrugs.com |
| Decrease in total and LDL cholesterol in a 12-week study (882 mg dose). psychiatrist.com | psychiatrist.com | |
| Little net change in lipid parameters in a one-year study. nih.gov | nih.gov | |
| Weight Gain | ≥7% weight gain in 10% (441 mg) and 9% (882 mg) of patients in a 12-week trial. ahdbonline.com | ahdbonline.com |
| Mean weight change of +0.8 kg over one year in a long-term study. nih.gov | nih.gov | |
| 18% of patients gained ≥7% body weight and 12% lost ≥7% in a long-term study. nih.gov | nih.gov |
This compound may cause orthostatic hypotension, which is thought to be due to its antagonistic activity at alpha-1 adrenergic receptors. nih.govfda.govdrugbank.comalkermes.com This can lead to symptoms such as dizziness, lightheadedness, and tachycardia. fda.govalkermes.com The risk of orthostatic hypotension is generally highest at the beginning of treatment and during dose increases. fda.govalkermes.com
Certain patient populations are at an increased risk for developing orthostatic hypotension or its complications. These include individuals who are dehydrated, have hypovolemia, are receiving treatment with antihypertensive medication, or have a history of cardiovascular disease (such as heart failure or myocardial infarction), or cerebrovascular disease. fda.govalkermes.com Caution is also advised for patients who are antipsychotic-naïve. alkermes.com In a long-term, open-label study, orthostatic hypotension was reported in 0.2% of patients receiving this compound. ahdbonline.com
Cases of leukopenia, neutropenia, and agranulocytosis have been reported with the use of antipsychotic agents, including aripiprazole. aristadahcp.comaristadahcp.comencyclopedia.pubnih.gov Patients with a pre-existing low white blood cell (WBC) count or a history of drug-induced leukopenia/neutropenia should have their complete blood count (CBC) monitored frequently during the first few months of therapy with this compound. aristadahcp.comaristadahcp.comalkermes.com Discontinuation of the medication should be considered at the first sign of a clinically significant decline in WBC in the absence of other causative factors, and it should be discontinued (B1498344) in patients with severe neutropenia. aristadahcp.comaristadahcp.com There are case reports of leukopenia induced by both risperidone (B510) and aripiprazole in the same patient, suggesting a potential for cross-reactivity. nih.gov
Like other antipsychotic medications, this compound should be used with caution in patients with a history of seizures or with conditions that lower the seizure threshold. aristadahcp.comaristadahcp.comalkermes.comnih.govtexas.gov In clinical trials, seizures have been reported, although infrequently. europa.eu One instance of a serious adverse event of seizure occurred in a long-term extension study, but it was assessed by the investigator as unrelated to the study drug. fda.gov
This compound has the potential to impair judgment, thinking, or motor skills. aristadahcp.comencyclopedia.pubnih.govtexas.govwikidoc.orgpatsnap.com Patients should be advised to be cautious when operating hazardous machinery, including automobiles, until they are reasonably certain that the therapy does not adversely affect them. aristadahcp.comwikidoc.orgpatsnap.com
Disruption of the body's ability to reduce core body temperature has been attributed to antipsychotic agents. aristadahcp.comtexas.govwikidoc.org Appropriate care is advised for patients who may be exposed to conditions that could contribute to an elevation in core body temperature, such as strenuous exercise, exposure to extreme heat, or receiving concomitant medication with anticholinergic activity. wikidoc.org
Esophageal dysmotility and aspiration have also been associated with antipsychotic drug use. drugs.comtexas.govwikidoc.org Therefore, this compound should be used with caution in patients at risk for aspiration pneumonia. nih.govtexas.govwikidoc.org
Post-marketing reports suggest that patients taking aripiprazole can experience intense and uncontrollable urges, particularly for gambling. fda.govdrugs.comfda.gov Other compulsive behaviors reported less frequently include binge or compulsive eating, compulsive shopping, and compulsive sexual urges. fda.govdrugs.comfda.gov It is important for prescribers to ask patients and their caregivers specifically about the development of any new or intense urges, as patients may not recognize these behaviors as abnormal. fda.govfda.gov
These impulse-control problems are considered rare, but they can result in harm to the patient and others if not identified. fda.gov In some cases, these urges have stopped when the dose of aripiprazole was reduced or the medication was discontinued. fda.govfda.gov A systematic review of non-case-study evidence found that aripiprazole was associated with a greater risk of impulse control disorders. nih.gov However, a retrospective study of patients on aripiprazole depot found that the proportions of patients experiencing sexual disinhibition, aggression, and deliberate self-harm decreased significantly after starting oral aripiprazole, with these benefits maintained after switching to the depot formulation. elsevier.essgul.ac.uk
Cognitive and/or Motor Impairment
Hepatic and Renal Considerations
The use of this compound in individuals with hepatic or renal impairment has been evaluated, and dosage adjustments are generally not required. ahdbonline.comnih.govfda.govfda.gov
Hepatic Impairment:
For patients with mild to severe hepatic impairment, defined by a Child-Pugh score between 5 and 15, no dose adjustment of this compound is necessary. fda.govfda.govnih.govwikidoc.org Studies on oral aripiprazole in patients with varying degrees of hepatic impairment informed this recommendation. One study investigating a single oral 15 mg dose of aripiprazole in subjects with mild (Child-Pugh class A), moderate (Child-Pugh class B), or severe (Child-Pugh class C) hepatic impairment found no meaningful differences in the pharmacokinetics of unbound aripiprazole compared to subjects with normal hepatic function. researchgate.netnih.gov While the mean total maximum plasma concentration (Cmax) of aripiprazole was significantly lower in those with severe hepatic impairment, the fraction of unbound aripiprazole was significantly greater in subjects with mild and severe impairment. researchgate.netnih.gov
Pharmacokinetic Parameters of Oral Aripiprazole in Hepatic Impairment
| Hepatic Function | Key Findings |
|---|---|
| Normal | Control group for comparison. |
| Mild (Child-Pugh Class A) | The fraction of unbound aripiprazole was significantly greater compared to controls. researchgate.netnih.gov |
| Moderate (Child-Pugh Class B) | No significant difference in the fraction of unbound aripiprazole compared to controls. researchgate.netnih.gov |
| Severe (Child-Pugh Class C) | The mean total Cmax of aripiprazole was significantly lower, but the fraction of unbound aripiprazole was significantly greater compared to controls. researchgate.netnih.gov |
Renal Impairment:
Similarly, no dosage adjustment for this compound is required for patients with mild to severe renal impairment, where the glomerular filtration rate is between 15 and 90 mL/minute. fda.govfda.govnih.gov The pharmacokinetics of oral aripiprazole were studied in individuals with severe renal impairment (creatinine clearance <30 mL/min) compared to those with normal renal function (creatinine clearance >80 mL/min). researchgate.net In subjects with severe renal impairment, the mean total Cmax of aripiprazole was numerically higher by about 40%, and the area under the plasma concentration-time curve was about 19% lower, but these differences were not considered clinically meaningful. researchgate.netnih.gov The fraction of unbound drug was comparable between the two groups. researchgate.netnih.gov Less than 1% of aripiprazole is excreted unchanged by the kidneys. cpn.or.kr
Pharmacokinetic Parameters of Oral Aripiprazole in Renal Impairment
| Renal Function | Key Findings |
|---|---|
| Normal (Creatinine Clearance >80 mL/min) | Control group for comparison. |
| Severe (Creatinine Clearance <30 mL/min) | The mean total Cmax of aripiprazole was numerically higher (~40%), and the area under the curve was lower (~19%) compared to subjects with normal renal function; however, these differences were not deemed clinically significant. researchgate.netnih.gov |
Pregnancy and Lactation Considerations
The use of this compound during pregnancy and lactation requires careful consideration of the potential risks and benefits.
Pregnancy:
There is a lack of sufficient published data on the use of this compound in pregnant women to definitively determine any drug-associated risks for birth defects or miscarriage. ahdbonline.comnih.govmdpi.com However, neonates exposed to antipsychotic drugs, including this compound, during the third trimester of pregnancy are at risk for extrapyramidal and/or withdrawal symptoms after delivery. ahdbonline.comnih.govaristadahcp.comaristadahcp.com These symptoms can include agitation, hypertonia, hypotonia, tremor, somnolence, respiratory distress, and feeding disorders. drugs.com While some neonates experience self-limited symptoms, others may require intensive care unit support and prolonged hospitalization. drugs.com
Animal studies have suggested developmental toxicity, including potential teratogenic effects, but a causal relationship in humans has not been established. drugs.com To monitor the outcomes of pregnant women exposed to atypical antipsychotics, a National Pregnancy Registry for Atypical Antipsychotics has been established. nih.govdrugs.com
Lactation:
Aripiprazole is known to be present in human breast milk. ahdbonline.comnih.govaristadahcp.comaristadahcp.com Limited data from case reports on oral aripiprazole suggest that the levels in milk are low. nih.govfda.gov An exclusively breastfed infant would be exposed to an estimated 0.7% to 8.3% of the mother's weight-adjusted dosage. fda.gov
Aripiprazole can lower serum prolactin levels, and there have been reports of lactation cessation. nih.govturkpsikiyatri.com Conversely, cases of gynecomastia and galactorrhea have also been reported. nih.gov There have been reports of weight loss and poor weight gain in breastfed infants whose mothers were taking aripiprazole, and monitoring for dehydration and appropriate weight gain is recommended. nih.govaristadahcp.com Given the limited data, an alternative medication may be preferred, especially when nursing a newborn or preterm infant. nih.gov The decision to breastfeed while on this compound should weigh the benefits of breastfeeding against the mother's clinical need for the medication and any potential adverse effects on the infant. aristadahcp.com
Comparative Research and Clinical Positioning
Head-to-Head Comparisons with Other Long-Acting Injectable Antipsychotics
Direct comparisons with other LAIs provide valuable insights into the relative efficacy and tolerability of aripiprazole (B633) lauroxil.
Head-to-head trials and indirect comparisons have been conducted to evaluate aripiprazole lauroxil against paliperidone (B428) palmitate, another commonly used LAI antipsychotic.
The QUALIFY study was a 28-week, randomized, open-label, head-to-head trial comparing aripiprazole once-monthly (a formulation of aripiprazole, not this compound) with paliperidone palmitate in stable schizophrenia patients. nih.gov The results indicated that patients treated with aripiprazole once-monthly showed superior improvement in quality of life scores compared to those treated with paliperidone palmitate. clinicalleader.com Specifically, the odds of being ready for work at week 28 were significantly higher with aripiprazole once-monthly versus paliperidone palmitate. nih.gov Aripiprazole once-monthly also demonstrated numerically or significantly greater improvements from baseline across all items of the Quality of Life Scale. nih.gov
A prospective, open-label study evaluated the effectiveness of switching patients from paliperidone palmitate to this compound over 6 months. cpn.or.kr Another study compared one-year treatment with aripiprazole monohydrate (AM) versus paliperidone palmitate (PP) in patients with psychosis and comorbid substance use disorder. nih.gov In this study, both LAIs were associated with significant improvements in clinical outcomes and quality of life, with AM showing stronger effect sizes. nih.gov While the two groups did not differ in final severity, the PP group had higher substance craving scores at the one-year endpoint. nih.gov
An indirect treatment comparison of randomized controlled trials found that aripiprazole monohydrate had an advantage over paliperidone palmitate in terms of efficacy and lower dropout rates due to inefficacy. nih.gov However, another indirect analysis comparing various doses of this compound and paliperidone palmitate reported no significant differences in efficacy or tolerability. nih.gov
The ALPINE study, a randomized, controlled, phase 3b trial, compared a 2-month formulation of this compound with paliperidone palmitate as an active control in patients hospitalized for an acute exacerbation of schizophrenia. researchgate.netresearchgate.net
| Study/Analysis | Comparison | Key Findings | Citation |
|---|---|---|---|
| QUALIFY Study (Aripiprazole Once-Monthly) | Head-to-head vs. Paliperidone Palmitate | Superior improvement in quality of life and readiness for work with aripiprazole once-monthly. | nih.govclinicalleader.com |
| Prospective Switching Study | Switching from Paliperidone Palmitate to this compound | High rates of successful switching, suggesting good tolerability and effectiveness of this compound. | cpn.or.kr |
| 1-Year Comorbid Psychosis and SUD Study (Aripiprazole Monohydrate) | Head-to-head vs. Paliperidone Palmitate | Both effective, with aripiprazole monohydrate showing stronger effect sizes on clinical and quality of life outcomes. | nih.gov |
| Indirect Treatment Comparison | Aripiprazole Monohydrate vs. Paliperidone Palmitate | Advantage for aripiprazole monohydrate in efficacy and lower dropout due to inefficacy. | nih.gov |
| Indirect Treatment Comparison | This compound vs. Paliperidone Palmitate | No significant differences in efficacy or tolerability. | nih.gov |
| ALPINE Study | This compound (2-month) vs. Paliperidone Palmitate | Both treatments were associated with improvements in patient and caregiver outcomes. | researchgate.net |
This compound and aripiprazole monohydrate are two different long-acting injectable formulations of aripiprazole. cambridge.org They differ in their pharmacokinetic profiles, methods of initiation, and available dosing intervals. cambridge.orgpsychscenehub.com this compound has a longer time to reach maximum concentration (Tmax) and a longer half-life compared to aripiprazole monohydrate. cambridge.orgpsychscenehub.com
An indirect comparison of two double-blind, placebo-controlled studies was conducted to evaluate the efficacy and safety of this compound once-monthly versus aripiprazole once-monthly (AOM). nih.gov The analysis included two studies with three active-treatment groups: this compound 441 mg, this compound 882 mg, and aripiprazole once-monthly 400 mg. nih.gov All active treatments were found to be efficacious compared to placebo. nih.gov
In a retrospective study of patients who switched to aripiprazole depot, oral aripiprazole was effective in improving symptoms of hallucinations, delusions, and depression, and these benefits were maintained or enhanced with the depot formulation. sgul.ac.uk A study on switching patients to LAI aripiprazole from other antipsychotics, including oral aripiprazole, found high rates of successful switching, indicating good tolerability and effectiveness. cpn.or.kr
| Comparison | Study Type | Key Findings | Citation |
|---|---|---|---|
| This compound vs. Aripiprazole Monohydrate LAI | Pharmacokinetic Comparison | This compound has a longer Tmax and half-life. | cambridge.orgpsychscenehub.com |
| This compound vs. Aripiprazole Once-Monthly | Indirect Comparison of Placebo-Controlled Trials | Both formulations were found to be therapeutic and efficacious with a similar safety profile. | nih.gov |
| Aripiprazole Depot vs. Oral Aripiprazole | Retrospective Study | Benefits of oral aripiprazole were maintained or enhanced with the depot formulation. | sgul.ac.uk |
| Switching from Oral Aripiprazole to LAI Aripiprazole | Prospective Switching Study | High rates of successful switching, indicating good tolerability and effectiveness. | cpn.or.kr |
This compound vs. Paliperidone Palmitate
Comparative Effectiveness and Safety in Specific Patient Populations
A retrospective study examined the effectiveness of aripiprazole depot in a population where over half of the patients had comorbid alcohol and/or illicit drug use. sgul.ac.ukelsevier.es The study found that oral aripiprazole was effective in improving symptoms, and these benefits were maintained or enhanced with the depot formulation. sgul.ac.ukelsevier.es Notably, rates of sexual disinhibition, aggression, and deliberate self-harm decreased significantly after starting oral aripiprazole, with no further change after switching to the depot formulation. sgul.ac.ukelsevier.es
In a head-to-head comparison of aripiprazole monohydrate and paliperidone palmitate in patients with psychosis and comorbid substance use disorder, both treatments were effective. nih.gov However, aripiprazole monohydrate was associated with a greater reduction in substance craving compared to paliperidone palmitate at the one-year follow-up. nih.gov
Patient-Centered Outcomes and Adherence
Patient-centered outcomes, including treatment adherence and satisfaction, are crucial for the long-term management of schizophrenia.
Long-acting injectable antipsychotics like this compound are designed to improve treatment adherence, a significant challenge in schizophrenia management. mdpi.comtandfonline.comresearchgate.net Non-adherence to oral antipsychotics is a common reason for switching to LAI formulations. sgul.ac.uk LAIs can help prevent clinical deterioration and decrease relapses in patients with poor compliance by ensuring consistent medication delivery. sgul.ac.ukresearchgate.net The administration of this compound by a healthcare professional nullifies the need for daily oral medication, which can improve adherence. mdpi.com
Studies have shown that LAI antipsychotics are associated with higher medication adherence and lower discontinuation rates compared to oral antipsychotic therapy. tandfonline.com The availability of multiple dosing intervals for this compound (monthly, every six weeks, or every two months) offers flexibility and may further contribute to improved adherence by tailoring treatment to individual patient needs. psychopharmacologyinstitute.comnih.gov
Patient satisfaction is a key factor in the successful long-term use of LAI antipsychotics. nih.gov In the ALPINE study, the majority of patients treated with this compound reported being somewhat or very satisfied with their medication throughout the 25-week treatment period. researchgate.net Similarly, a majority of patients treated with the active control, paliperidone palmitate, also reported being somewhat or very satisfied. researchgate.net
In a study where patients were switched to LAI aripiprazole, those who switched from LAI paliperidone reported significantly less injection pain with aripiprazole. cpn.or.kr Long-term treatment with this compound has been associated with improvements in self-reported mental health-related quality of life.
Translational Research and Future Directions
Novel Biomarkers for Treatment Response and Adverse Event Prediction
The quest to personalize treatment for schizophrenia is driving research into biomarkers that can predict how a patient will respond to aripiprazole (B633) lauroxil and their likelihood of experiencing adverse events.
One area of investigation involves pharmacogenetics. Genetic variations in the enzymes that metabolize aripiprazole, primarily CYP2D6 and CYP3A4, can influence drug concentrations in the body. nih.gov For individuals identified as "poor metabolizers" of CYP2D6 substrates, dose adjustments of aripiprazole lauroxil are recommended to mitigate the risk of side effects due to higher drug plasma levels. psychiatrictimes.com Research is ongoing to further refine these recommendations and to identify other genetic markers that could guide treatment decisions. psychiatrictimes.com
Beyond genetics, researchers are exploring other biological indicators. An exploratory analysis from the ALPINE study investigated handwriting kinematics (HWKs) as a potential predictor of treatment response. oup.comnih.govescholarship.org The study, which included patients treated with this compound, found that individuals who responded to treatment had slower baseline handwriting movements and a higher percentage of non-ballistic movements compared to non-responders. oup.comnih.govescholarship.org These findings suggest that baseline motor function, as measured by HWKs, might serve as a biomarker for predicting response to antipsychotic treatment. oup.comnih.gov
Advanced Neuroimaging Studies Investigating this compound Effects
Advanced neuroimaging techniques are being employed to better understand how this compound affects the brain. While specific neuroimaging studies focused exclusively on this compound are still emerging, research on oral aripiprazole provides a foundation for future investigations.
Neuroimaging studies have demonstrated that the therapeutic effects of many antipsychotics are achieved at a striatal D2 receptor occupancy of around 65%. nih.gov Studies of oral aripiprazole have shown that it can occupy up to 90% of brain D2 receptors in a dose-dependent manner. pharmacompass.compharmaoffer.com However, one clinical neuroimaging study challenged the idea that activation of D2 autoreceptors is the primary mechanism for its antipsychotic effects, as it did not find an impact on dopamine (B1211576) synthesis even at high receptor occupancy levels. nih.gov
Future neuroimaging research on this compound will likely focus on its long-term effects on brain structure and function, including its influence on dopamine and serotonin (B10506) pathways, as well as its potential impact on glutamate (B1630785) release. pharmaoffer.comsmolecule.com These studies may utilize techniques like positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) to visualize receptor occupancy and changes in brain connectivity over extended treatment periods.
Pharmacoeconomic Analyses of this compound in Healthcare Systems
The economic impact of this compound on healthcare systems is a critical area of research, with studies evaluating its cost-effectiveness compared to other long-acting injectable (LAI) and oral antipsychotics.
Another study developed a budget impact model and estimated that the adoption of aripiprazole once every 2 months could lead to a modest cost saving of $26,998 over three years for a hypothetical US health plan of 1 million members. jmcp.org This analysis suggests that the availability of a less frequent dosing option could improve adherence and have a minimal, potentially favorable, impact on payer budgets. jmcp.org
Comparative cost-effectiveness analyses have also been conducted. One study using a state-transition model to compare different aripiprazole LAI dose regimens found that monthly administration of aripiprazole monohydrate 400 mg resulted in the lowest predicted number of relapses, while monthly administration of this compound 441 mg was associated with the lowest treatment and relapse costs. Head-to-head trial data from the QUALIFY study, comparing aripiprazole once-monthly to paliperidone (B428) palmitate, indicated that aripiprazole once-monthly was associated with lower direct medical and pharmacy costs and greater effectiveness, making it the economically dominant strategy in that analysis. nih.gov
| Study Type | Key Findings | Economic Outcome |
|---|---|---|
| Retrospective Medicaid Claims Analysis | Decreased inpatient admissions and ER visits. nih.gov | Reduced inpatient costs, no significant change in overall costs. nih.gov |
| Budget Impact Model | Modest cost savings over 3 years with a 2-month formulation. jmcp.org | Minimal, potentially favorable budget impact. jmcp.org |
| State-Transition Model | AL 441 mg monthly associated with lowest treatment and relapse costs. | Cost-effective option among aripiprazole LAIs. |
| Head-to-Head Trial Analysis (QUALIFY) | Lower total costs and greater effectiveness vs. paliperidone palmitate. nih.gov | Economically dominant strategy. nih.gov |
Development of Even Longer-Acting Formulations
The development of this compound has been characterized by a drive to create progressively longer-acting formulations to improve patient convenience and adherence.
This compound was developed using LinkeRx® technology to create a prodrug with a prolonged and predictable release profile. nih.govresearchgate.net This technology has enabled the creation of formulations for administration every month, every six weeks, and every two months. nih.gov
Further innovation led to the development of a NanoCrystal® Dispersion formulation of this compound (ALNCD). cambridge.org This formulation was designed to achieve therapeutic plasma concentrations more rapidly, leading to a 1-day initiation regimen as an alternative to the initial 21-day oral aripiprazole supplementation. cambridge.org
Alkermes initiated a phase 1 clinical study to evaluate the pharmacokinetics, safety, and tolerability of even longer dosing intervals, specifically once every six weeks and once every two months. alkermes.com The goal of this research is to continue to advance the treatment landscape by offering the first long-acting atypical antipsychotic designed for these extended dosing schedules. alkermes.com
Integration of this compound into Comprehensive Care Models
The integration of this compound into comprehensive care models is seen as a key strategy to optimize outcomes for individuals with schizophrenia. These models emphasize a holistic approach that combines medication management with psychosocial support.
Long-acting injectables like this compound are particularly well-suited for comprehensive care as they can help ensure medication continuity, which is often a challenge in this patient population. nih.gov By reducing the risk of undetected medication gaps, LAIs can help decrease the likelihood of relapse and rehospitalization. nih.gov
The availability of a 1-day initiation regimen for this compound facilitates its use in various treatment settings, including during a doctor's office visit or a brief hospital stay, allowing for a seamless transition of care. nih.govdovepress.com This flexibility is crucial for integrating the medication into coordinated specialty care programs, especially for individuals experiencing their first episode of psychosis.
Research on Specific Subpopulations and Comorbidities
Research is underway to evaluate the efficacy and safety of this compound in specific subpopulations and in patients with comorbid conditions.
One important area of focus is its use in patients experiencing their first episode of schizophrenia. nih.gov A 12-month, open-label randomized study is currently comparing the efficacy of this compound to oral aripiprazole in preventing psychotic relapse in this population. clinicaltrials.gov The study, known as APPRAISE, will provide valuable data on the role of LAIs in the early stages of the illness. clinicaltrials.gov An exploratory analysis of aripiprazole once-monthly in young patients with a first-episode of psychosis showed progressive improvement in both positive and negative symptoms, as well as in quality of life and social functioning.
Another post hoc analysis demonstrated the durability of the therapeutic effect of this compound in patients who were stabilized after an acute psychotic episode. psychiatrist.com The study found high retention rates and continued symptom improvement over a one-year period, with the majority of patients achieving and maintaining remission. psychiatrist.com
Future research will likely explore the use of this compound in other specific groups, such as those with co-occurring substance use disorders or other medical conditions, to better understand its utility across the diverse spectrum of individuals affected by schizophrenia.
Mechanisms of Action Elucidation Beyond Current Hypotheses
While the primary mechanism of action of this compound is attributed to its active metabolite, aripiprazole, which acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors, research continues to explore additional pathways through which it may exert its therapeutic effects. pharmaoffer.comsmolecule.comdrugbank.com
One area of investigation is its influence on the glutamate system. pharmaoffer.comsmolecule.com Antagonism of 5-HT2A receptors by aripiprazole may lead to the modulation of glutamate release in the mesocortical circuit, a pathway implicated in the pathophysiology of schizophrenia. pharmaoffer.comsmolecule.comdrugbank.com Preclinical studies have suggested that aripiprazole may reduce glutamate release in the prefrontal cortex, which could be relevant to its neuroprotective effects. ebi.ac.uk
The complex pharmacology of aripiprazole, involving interactions with multiple receptor systems, suggests that its clinical profile arises from a combination of these actions. sgul.ac.uk For instance, its partial agonism at D2 receptors is thought to stabilize dopaminergic activity, reducing positive symptoms while minimizing the risk of extrapyramidal side effects. smolecule.com Its antagonism of 5-HT2A receptors may contribute to the improvement of negative and cognitive symptoms. pharmaoffer.comdrugbank.com Further research is needed to fully elucidate the intricate interplay of these mechanisms and to identify novel therapeutic targets.
Q & A
Basic: What is the pharmacokinetic rationale for coadministering oral aripiprazole during the initial phase of aripiprazole lauroxil treatment?
This compound exhibits a delayed release profile due to its prodrug design. After intramuscular injection, enzymatic hydrolysis converts it to N-hydroxymethyl aripiprazole, which undergoes further hydrolysis to release active aripiprazole. This process has a 5.4-day lag time , with sustained release over 36 days, reaching peak concentrations at ~41 days post-injection . To bridge this delay, oral aripiprazole (30 mg/day) is required for 21 days during the first dose to maintain therapeutic plasma levels (4–210 ng/mL). This protocol was validated using a population pharmacokinetic (PopPK) model incorporating data from 616 patients and Monte Carlo simulations .
Advanced: How do covariates like CYP2D6 phenotype and body weight influence this compound dosing in PopPK models?
The PopPK model (developed using 21,620 plasma concentration measurements) identified two key covariates:
- CYP2D6 poor metabolizers (PMs): Exhibit 20% lower aripiprazole clearance, requiring dose adjustments to avoid supratherapeutic exposure.
- Body weight: Central volume of distribution increases with weight, necessitating higher doses in patients >100 kg to maintain efficacy .
Methodological Note: Simulations using Pharsight Trial Simulator v2.2.2 demonstrated that 882 mg every 6 weeks (q6wk) achieves therapeutic concentrations across weight ranges, but PMs may require extended dosing intervals .
Basic: What dosing regimens for this compound have demonstrated efficacy in phase 3 trials?
In the ALPINE trial (phase 3), 441 mg and 882 mg q4wk significantly reduced PANSS scores vs. placebo (p<0.001). A post hoc analysis of the same trial showed 882 mg q6wk maintained efficacy (ED95: 463 mg q4wk) with comparable safety . Dosing flexibility was supported by simulations showing 662 mg q4wk and 882 mg q6wk achieve similar AUC values .
Advanced: How should researchers address discrepancies in pharmacokinetic data between single-dose and multiple-dose studies?
Single-dose studies reported a linear PK profile , while multiple-dose trials observed nonlinear accumulation due to "flip-flop" kinetics (absorption rate < elimination rate). To resolve this:
- Use compartmental modeling with lag time and zero-order release parameters (as in the PopPK model) .
- Validate with long-term extension studies (e.g., ALK9072-003EXT), which confirmed steady-state concentrations after 4–6 months without unexpected accumulation .
Basic: What is the evidence supporting interchangeability between gluteal and deltoid injection sites?
A single-dose study and PopPK analysis found no significant difference in AUC or Cmax between injection sites. This is attributed to consistent intramuscular dissolution rates across muscle groups, validated by bootstrap analysis (95% CI overlap for site-specific parameters) .
Advanced: How can Monte Carlo simulations guide dose adjustments for missed injections?
Simulations of missed doses at steady state showed:
- A 4-week delay for 882 mg q6wk requires no oral supplementation upon resumption.
- Delays >6 weeks for 441 mg q4wk necessitate 7 days of oral aripiprazole or a 675 mg nanocrystal dispersion (Aristada Initio) to reattain therapeutic levels .
Methodological Note: Simulations assumed first-order absorption post-resumption and excluded patients with CYP2D6 PM status due to outlier clearance rates .
Basic: What are the metabolic pathways of this compound, and how do they impact drug-drug interaction studies?
This compound is hydrolyzed via esterases to N-hydroxymethyl aripiprazole, which is further metabolized by CYP3A4/2D6 to dehydro-aripiprazole (~38% of total exposure). Key interaction risks include:
- CYP2D6 inhibitors (e.g., fluoxetine): Increase aripiprazole AUC by 60–80%.
- CYP3A4 inducers (e.g., carbamazepine): Reduce AUC by 30–50% .
Advanced: What statistical methods are recommended for analyzing dose-response relationships in schizophrenia trials?
- MCP-Mod (Multiple Comparisons and Modeling): Identifies ED95 values and plateau effects (e.g., bell-shaped curve for oral aripiprazole ).
- Mixed-effects repeated measures (MMRM): Accounts for dropout bias in PANSS score analysis, as used in the ALPINE trial .
- Post hoc subgroup analysis: Stratify by baseline severity (e.g., PANSS ≥85 requires higher doses) .
Basic: How does this compound compare to oral aripiprazole in real-world adherence and healthcare utilization?
A retrospective claims study (n=1,517) found:
- 32% lower hospitalization risk with this compound vs. oral aripiprazole.
- 19% higher adherence (PDC ≥80%) due to reduced dosing frequency .
Advanced: What are the limitations of current PopPK models for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
